(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid
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Overview
Description
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid is a chemical compound that features a quinoline moiety, which is known for its diverse biological activities. The compound’s structure includes a chloroquinoline group attached to a phenoxypropanoic acid backbone, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chloroquinoline under basic conditions.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the chloro group, converting it to a hydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Hydroquinoline derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular targets such as enzymes and receptors. The chloroquinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes . Additionally, the phenoxy group can modulate enzyme activity, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and exhibit similar biological activities.
Phenoxyacetic Acids: Compounds such as 2,4-D and MCPA are structurally related and used as herbicides.
Uniqueness
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid is unique due to its combined structural features of quinoline and phenoxypropanoic acid, which confer distinct chemical and biological properties .
Properties
CAS No. |
445041-74-7 |
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Molecular Formula |
C18H14ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1 |
InChI Key |
IQNYPEGLBLCEAY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Origin of Product |
United States |
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